

# Structural Elucidation of 2-Amino-6-methylpyridin-3-ol: A Comparative NMR Analysis

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## Compound of Interest

Compound Name: 2-Amino-6-methylpyridin-3-ol

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This guide provides a detailed analysis for the structural confirmation of **2-Amino-6-methylpyridin-3-ol** utilizing  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental NMR data for **2-Amino-6-methylpyridin-3-ol**, this report presents a predicted NMR dataset based on established substituent effects on the pyridine ring. For comparative purposes, comprehensive experimental data for the structurally related isomer, 2-Amino-6-methylpyridine, is provided. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide focuses on the application of  $^1\text{H}$  and  $^{13}\text{C}$  NMR for the structural confirmation of **2-Amino-6-methylpyridin-3-ol**.

The chemical structure of **2-Amino-6-methylpyridin-3-ol**, with the conventional numbering of the pyridine ring, is depicted below.

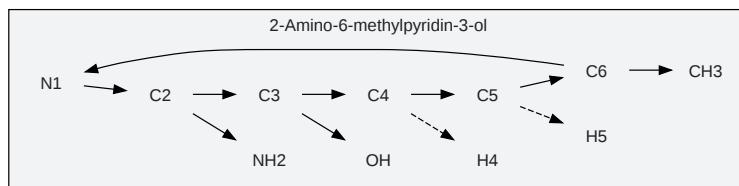
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Figure 1: Chemical Structure of **2-Amino-6-methylpyridin-3-ol**.

## Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Data for **2-Amino-6-methylpyridin-3-ol**

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for **2-Amino-6-methylpyridin-3-ol**. These predictions are based on the analysis of substituent effects observed in structurally similar compounds, including 2-amino-6-methylpyridine and 2-amino-3-hydroxypyridine.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2-Amino-6-methylpyridin-3-ol**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Assignment
~2.20	Singlet	$-\text{CH}_3$
~4.5-5.5	Broad Singlet	$-\text{NH}_2$
~6.40	Doublet	H-5
~7.10	Doublet	H-4
~9.0-10.0	Broad Singlet	$-\text{OH}$

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **2-Amino-6-methylpyridin-3-ol**

Chemical Shift ( $\delta$ , ppm)	Assignment
~20-25	-CH <sub>3</sub>
~110-115	C-5
~120-125	C-4
~140-145	C-3
~150-155	C-6
~155-160	C-2

## Comparative Analysis with 2-Amino-6-methylpyridine

For a robust structural confirmation, a comparative analysis with a known isomer is invaluable. 2-Amino-6-methylpyridine serves as an excellent alternative for this purpose. The experimental <sup>1</sup>H and <sup>13</sup>C NMR data for this compound are presented below.

Table 3: Experimental <sup>1</sup>H NMR Spectral Data for 2-Amino-6-methylpyridine

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
2.28	Singlet	-	-CH <sub>3</sub>	[1]
5.23	Broad Singlet	-	-NH <sub>2</sub>	[1]
6.13	Doublet	8.1	H-3 or H-5	[1]
6.32	Doublet	7.3	H-5 or H-3	[1]
7.14	Triplet	7.7	H-4	[1]

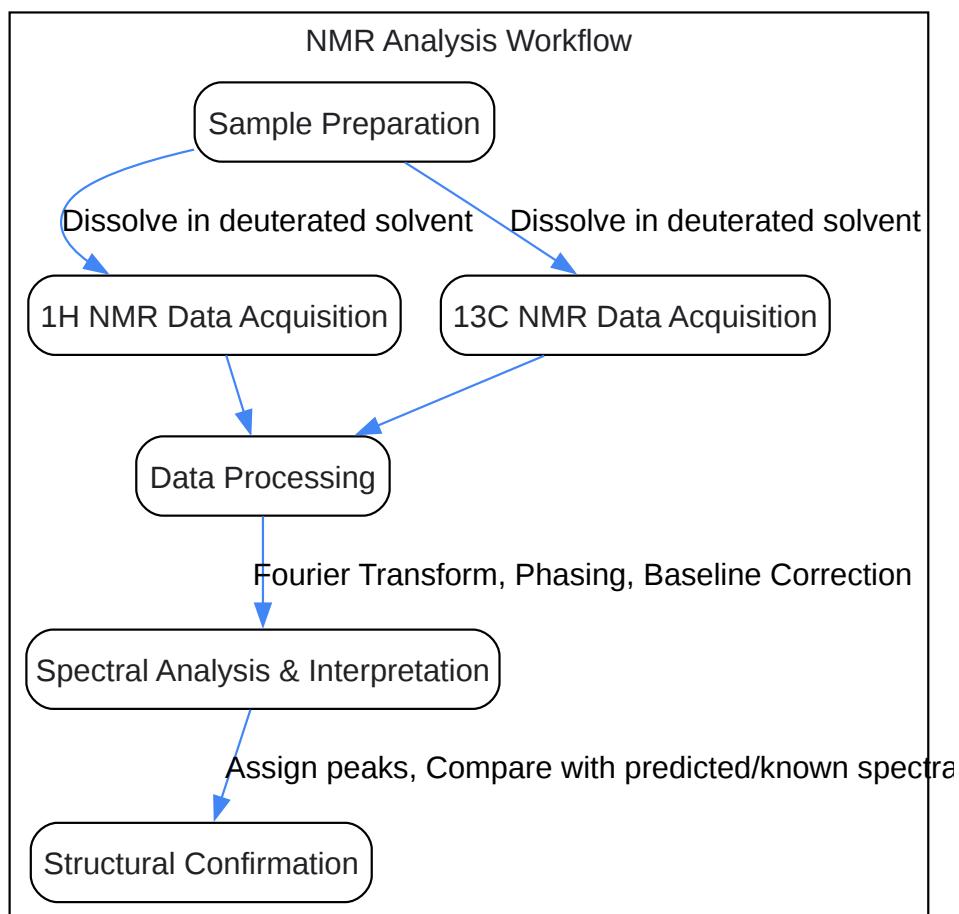
Table 4: Experimental <sup>13</sup>C NMR Spectral Data for 2-Amino-6-methylpyridine

Chemical Shift ( $\delta$ , ppm)	Assignment	Reference
24.5	-CH <sub>3</sub>	<a href="#">[2]</a>
104.5	C-3	<a href="#">[2]</a>
113.8	C-5	<a href="#">[2]</a>
137.9	C-4	<a href="#">[2]</a>
157.9	C-6	<a href="#">[2]</a>
159.5	C-2	<a href="#">[2]</a>

The key difference in the NMR spectra of **2-Amino-6-methylpyridin-3-ol** compared to 2-Amino-6-methylpyridine will be the presence of a signal for the hydroxyl proton in the <sup>1</sup>H NMR spectrum and a significant downfield shift for the C-3 carbon in the <sup>13</sup>C NMR spectrum, accompanied by the absence of a signal for a proton at the 3-position.

## Experimental Protocols

A general workflow for the structural confirmation of a synthesized compound like **2-Amino-6-methylpyridin-3-ol** using NMR is outlined below.



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Figure 2: General Workflow for Structural Confirmation by NMR.

A standard protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra is as follows:

1. Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). The choice of solvent is critical and should dissolve the compound well without reacting with it.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2.  $^1\text{H}$  NMR Spectroscopy:

- The spectrum is typically acquired on a 300, 400, or 500 MHz NMR spectrometer.
- Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
- The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).
- A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- The spectrum is acquired on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
- Proton decoupling is employed to simplify the spectrum, resulting in single lines for each unique carbon atom.
- A wider spectral width is used (typically 0-220 ppm).
- Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans and a longer relaxation delay may be required to achieve an adequate signal-to-noise ratio.

### 4. Data Processing and Analysis:

- The raw data (Free Induction Decay) is processed using a Fourier transform.
- The resulting spectrum is phased and baseline corrected.
- Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).
- The chemical shifts, multiplicities, and coupling constants (for  $^1\text{H}$  NMR) are analyzed to elucidate the molecular structure.

## Conclusion

The structural confirmation of **2-Amino-6-methylpyridin-3-ol** can be confidently achieved through a combined analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy. By comparing the experimental

data with the predicted spectra and the data from the known isomer, 2-Amino-6-methylpyridine, researchers can unequivocally verify the identity and purity of the target compound. The provided experimental protocols offer a standardized approach for obtaining high-quality NMR data for this and other novel organic molecules.

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